molecular formula C16H17NO4 B5768524 N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide CAS No. 5687-46-7

N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide

Cat. No.: B5768524
CAS No.: 5687-46-7
M. Wt: 287.31 g/mol
InChI Key: UBCYZDZSOXIFBY-UHFFFAOYSA-N
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Description

N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide is an organic compound with a complex structure that includes both phenyl and methoxyphenoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide typically involves the reaction of 2-(4-methoxyphenoxy)acetic acid with 2-(hydroxymethyl)aniline. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

    Oxidation: Formation of 2-(carboxymethyl)phenyl-2-(4-methoxyphenoxy)acetamide.

    Reduction: Formation of N-[2-(aminomethyl)phenyl]-2-(4-methoxyphenoxy)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(hydroxymethyl)phenylacetamide
  • N-(hydroxymethyl)-2-phenylacetamide
  • N-(hydroxymethyl)-4-methoxyphenylacetamide

Uniqueness

N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide is unique due to the presence of both hydroxymethyl and methoxyphenoxy groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-20-13-6-8-14(9-7-13)21-11-16(19)17-15-5-3-2-4-12(15)10-18/h2-9,18H,10-11H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBCYZDZSOXIFBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00358891
Record name N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5687-46-7
Record name N-[2-(hydroxymethyl)phenyl]-2-(4-methoxyphenoxy)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00358891
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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